An In-depth Technical Guide to 2,5-Dinitroanisole: Molecular Structure, Properties, and Comparative Analysis
An In-depth Technical Guide to 2,5-Dinitroanisole: Molecular Structure, Properties, and Comparative Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,5-Dinitroanisole, a lesser-known isomer in the dinitroanisole family. Due to the limited availability of comprehensive data for the 2,5-isomer, this guide also includes a thorough examination of the well-characterized and industrially significant 2,4-Dinitroanisole for comparative purposes. This approach is intended to provide researchers with a valuable contextual framework for understanding the potential properties and behaviors of 2,5-Dinitroanisole.
Part 1: The Elusive Isomer: 2,5-Dinitroanisole
2,5-Dinitroanisole, systematically named 2-Methoxy-1,4-dinitrobenzene, is a nitroaromatic compound. Despite its defined chemical structure, it is not as extensively studied or commercially utilized as its 2,4- and 2,6-isomers.
Molecular Structure and Weight
The molecular structure of 2,5-Dinitroanisole consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 1, and two nitro groups (-NO₂) at positions 2 and 5.
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C_methoxy [label="CH₃"]; N2 [label="N"]; O2a [label="O"]; O2b [label="O"]; N5 [label="N"]; O5a [label="O"]; O5b [label="O"]; H3 [label="H"]; H4 [label="H"]; H6 [label="H"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; C_methoxy [pos="0,3!"]; N2 [pos="-1.74,1!"]; O2a [pos="-2.61,0.5!"]; O2b [pos="-1.74,2!"]; N5 [pos="1.74,-1!"]; O5a [pos="2.61,-0.5!"]; O5b [pos="1.74,-2!"]; H3 [pos="-1.5,-1!"]; H4 [pos="0,-1.8!"]; H6 [pos="1.5,1!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C_methoxy; C2 -- N2; N2 -- O2a [label="+"]; N2 -- O2b [label="-"]; C5 -- N5; N5 -- O5a [label="+"]; N5 -- O5b [label="-"]; C3 -- H3; C4 -- H4; C6 -- H6;
} caption: "Molecular Structure of 2,5-Dinitroanisole"
The molecular formula of 2,5-Dinitroanisole is C₇H₆N₂O₅.[1] Its calculated molecular weight is approximately 198.13 g/mol .[2]
Physicochemical Properties
Data on the physical properties of 2,5-Dinitroanisole is sparse and contains some discrepancies between suppliers, underscoring the need for further experimental verification.
| Property | Value | Source |
| CAS Number | 3962-77-4 | [1] |
| Molecular Formula | C₇H₆N₂O₅ | [1][2] |
| Molecular Weight | 198.133 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 315.7 °C at 760 mmHg or 363.4 °C at 760 mmHg | [1][2] |
| Density | 1.179 g/cm³ or 1.4 g/cm³ | [1][2] |
| Melting Point | Not available | [1][2] |
Synthesis, Reactivity, and Spectroscopic Data: A Knowledge Gap
A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed information regarding the synthesis, chemical reactivity, and spectroscopic characterization (NMR, IR, Mass Spectrometry) of 2,5-Dinitroanisole. This suggests that this particular isomer has not been a focus of significant research or industrial development.
Part 2: A Well-Characterized Analogue: 2,4-Dinitroanisole (DNAN)
In contrast to the 2,5-isomer, 2,4-Dinitroanisole (DNAN) is a well-studied compound with significant applications, particularly as a melt-cast explosive that serves as a replacement for 2,4,6-trinitrotoluene (TNT).[3][4]
Molecular Structure and Weight
The molecular structure of 2,4-Dinitroanisole features a methoxy group at position 1 and nitro groups at positions 2 and 4 of the benzene ring.
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C_methoxy [label="CH₃"]; N2 [label="N"]; O2a [label="O"]; O2b [label="O"]; N4 [label="N"]; O4a [label="O"]; O4b [label="O"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; C_methoxy [pos="0,3!"]; N2 [pos="-1.74,1!"]; O2a [pos="-2.61,0.5!"]; O2b [pos="-1.74,2!"]; N4 [pos="0,-2!"]; O4a [pos="-0.87,-2.5!"]; O4b [pos="0.87,-2.5!"]; H3 [pos="-1.5,-1!"]; H5 [pos="1.5,-1!"]; H6 [pos="1.5,1!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C_methoxy; C2 -- N2; N2 -- O2a [label="+"]; N2 -- O2b [label="-"]; C4 -- N4; N4 -- O4a [label="+"]; N4 -- O4b [label="-"]; C3 -- H3; C5 -- H5; C6 -- H6;
} caption: "Molecular Structure of 2,4-Dinitroanisole (DNAN)"
Its molecular formula is also C₇H₆N₂O₅, and it has a molar mass of approximately 198.134 g·mol⁻¹.[3]
Physicochemical Properties of 2,4-Dinitroanisole
| Property | Value | Source |
| CAS Number | 119-27-7 | [3][5] |
| Appearance | Pale yellow granular crystals or needles | [3] |
| Density | 1.336 g/cm³ | [3] |
| Melting Point | 94.5 °C | [3] |
| Solubility in water | Very slightly soluble | [3] |
Synthesis of 2,4-Dinitroanisole
A common and industrially viable method for the synthesis of 2,4-Dinitroanisole is through the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene.[6]
Experimental Protocol: Methoxylation of 1-chloro-2,4-dinitrobenzene
This protocol is adapted from established procedures for the synthesis of 2,4-Dinitroanisole.[6]
-
Preparation of Sodium Methoxide: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in methanol to generate sodium methoxide in situ.
-
Reaction: To the sodium methoxide solution, add 1-chloro-2,4-dinitrobenzene.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: After cooling, the product can be isolated by precipitation upon addition of water.
-
Purification: The crude 2,4-Dinitroanisole can be purified by recrystallization from a suitable solvent, such as ethanol.
Applications of 2,4-Dinitroanisole
The primary application of 2,4-Dinitroanisole is in the field of energetic materials. It is a key component in several modern insensitive munition (IM) formulations, including IMX-101 and PAX-21.[5][7] Its lower sensitivity to shock and friction compared to TNT makes it a safer alternative for melt-cast applications. Historically, it has also been used in the synthesis of dyes and as an insecticide.[6]
Part 3: Safety and Handling
2,5-Dinitroanisole: Due to the absence of a specific Safety Data Sheet (SDS), it is prudent to handle 2,5-Dinitroanisole with the same precautions as other dinitroaromatic compounds. This includes avoiding contact with skin and eyes, preventing dust formation, and working in a well-ventilated area.
2,4-Dinitroanisole: This compound is classified as a flammable solid and is harmful if swallowed.[3] It is also suspected of causing cancer.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a chemical fume hood.
Conclusion
While 2,5-Dinitroanisole is a valid chemical entity, there is a notable absence of in-depth technical data in the public domain. This guide has presented the available information on its molecular structure and basic physical properties. For a more comprehensive understanding of a dinitroanisole system, the well-characterized 2,4-isomer serves as a valuable reference point for researchers. Further experimental investigation into the synthesis, reactivity, and toxicological profile of 2,5-Dinitroanisole is warranted to fill the existing knowledge gaps.
References
-
Wikipedia. 2,4-Dinitroanisole. [Link]
- Davies, P. J., & Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO-TR-1904.
-
American Elements. 2,5-Dinitroanisole. [Link]
-
PubChem. 2,4-Dinitroanisole. [Link]
- Meng, J., Zhou, L., & Miao, F. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole.
-
NIST. Benzene, 1-methoxy-2,4-dinitro-. [Link]
-
Chemsrc. 2-Methoxy-1,4-dinitrobenzene. [Link]
- CHARACTERIZATION OF 2,4-DINITROANISOLE (DNAN). (n.d.). U.S. Army.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-Methoxy-1,4-dinitrobenzene | CAS#:3962-77-4 | Chemsrc [chemsrc.com]
- 3. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]
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